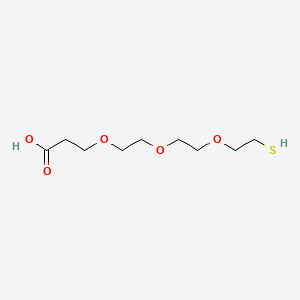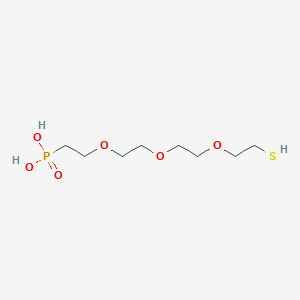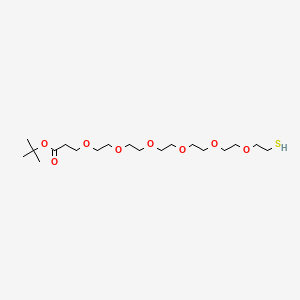
Tolebrutinib
Overview
Description
Tolebrutinib is an investigational brain-penetrant and bioactive Bruton’s tyrosine kinase inhibitor. It is designed to modulate B lymphocytes and microglial cells, which are major drivers of inflammation in multiple sclerosis . This compound is currently being evaluated in Phase 3 clinical trials for the treatment of relapsing forms of multiple sclerosis, non-relapsing secondary progressive multiple sclerosis, and primary progressive multiple sclerosis .
Mechanism of Action
Target of Action
Tolebrutinib is a covalent inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme expressed in B lymphocytes and myeloid cells including microglia . These cells are thought to be major drivers of inflammation in multiple sclerosis (MS) . By inhibiting BTK, this compound is designed to reduce the activation of B-cells .
Mode of Action
This compound interacts with its targets by binding to BTK and inhibiting its function . This inhibition reduces the activation of B cells and Fc-receptor activation of myeloid cells, including microglia . The inhibition of BTK by this compound is irreversible .
Biochemical Pathways
The inhibition of BTK by this compound affects the B cell receptor (BCR) signaling pathway . BTK is centrally involved in the activation of B cells as well as myeloid cells, such as macrophages and microglia . By inhibiting BTK, this compound can modulate the function of these cells and reduce inflammation .
Pharmacokinetics
This compound is rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Excretion via feces is the major elimination pathway of the administered radioactivity (78%) . This compound is highly metabolized, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma . This compound and its metabolite M2 had short (3.5-h) half-lives but durable pharmacodynamic effects as expected for an irreversible antagonist .
Result of Action
This compound has a significant effect on key immune mediators that may drive disease progression within the central nervous system (CNS) . It has been shown to have a significant impact on neuroinflammatory biomarkers in the CNS associated with MS disease progression . In relapsing remitting MS, this compound reduced the number of new active lesions on MRI .
Action Environment
This compound is an investigational brain-penetrant and bioactive BTK inhibitor that achieves cerebrospinal fluid (CSF) concentrations predicted to modulate B lymphocytes and microglial cells . The ability of this compound to cross the blood-brain barrier allows it to reach disease targets in the CNS and target inflammation both in the periphery and directly in the CNS .
Biochemical Analysis
Biochemical Properties
Tolebrutinib plays a significant role in biochemical reactions by interacting with BTK, an enzyme crucial for the development and functioning of certain immune cells . It acts as a covalent inhibitor, reacting with BTK 65-times faster than evobrutinib . This interaction with BTK is central to the biochemical properties of this compound.
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It modulates B lymphocytes and microglial cells, which are key immune mediators that may drive disease progression within the central nervous system (CNS) . In multiple sclerosis patients treated with this compound, researchers observed significant changes in the proteomic profile of cerebrospinal fluid .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of BTK. It irreversibly inactivates BTK via a covalent reaction between its acrylamide “warhead” and the sulfhydryl sidechain of cysteine 481 in the ATP binding pocket of BTK, rendering the enzyme catalytically inert .
Temporal Effects in Laboratory Settings
This compound was found to be rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Over time, it was observed that excretion via feces was the major elimination pathway of the administered radioactivity (78%) .
Dosage Effects in Animal Models
In non-human primate models, evobrutinib, fenebrutinib, and this compound achieved similar levels of exposure in cerebrospinal fluid after oral doses of 10 mg/kg . Only this compound exceeded the IC90 (the estimated concentration inhibiting 90% of kinase activity) value .
Metabolic Pathways
This compound undergoes extensive metabolism, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma .
Transport and Distribution
This compound is rapidly and completely absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body . It achieves cerebrospinal fluid concentrations predicted to modulate B lymphocytes and microglial cells, suggesting effective distribution within cells and tissues .
Subcellular Localization
Given its ability to penetrate the brain and its interaction with BTK, an enzyme expressed in B lymphocytes and myeloid cells, it can be inferred that this compound likely localizes to these immune cells within the CNS .
Preparation Methods
Tolebrutinib can be synthesized in both crystal and amorphous forms. The preparation methods for these forms involve specific reaction conditions to ensure stability, low hygroscopicity, and uniform particle size distribution . The industrial production methods focus on achieving solubility that meets medicinal requirements and stable storage to avoid crystal transformation during development and storage .
Chemical Reactions Analysis
Tolebrutinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include liquid chromatography, mass spectrometry, and radioactivity assay methods . Major products formed from these reactions include multiple metabolites, with the hydroxylated metabolite M2 demonstrating similar inhibitory potency toward Bruton’s tyrosine kinase as the parent compound .
Scientific Research Applications
Tolebrutinib has significant scientific research applications, particularly in the field of multiple sclerosis. It has shown a significant effect on central nervous system immune mediators that drive disease progression . Additionally, it is being evaluated for its potential to address disability accumulation in multiple sclerosis treatment . The compound’s ability to modulate neuroinflammatory biomarkers in the central nervous system reinforces its potential as a disease-modifying therapy .
Comparison with Similar Compounds
Tolebrutinib is compared with other Bruton’s tyrosine kinase inhibitors such as evobrutinib and fenebrutinib. In vitro kinase assays demonstrated that this compound reacted with Bruton’s tyrosine kinase 65 times faster than evobrutinib . Additionally, this compound achieved relevant cerebrospinal fluid exposure in non-human primates, while evobrutinib and fenebrutinib failed to reach the estimated concentrations inhibiting 90% of kinase activity . This highlights this compound’s uniqueness in terms of potency and central nervous system exposure .
Properties
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUOFPEZFUWRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971920-73-6 | |
| Record name | Tolebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














